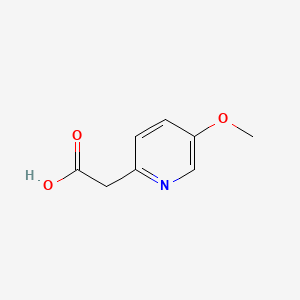

2-(5-Methoxypyridin-2-yl)acetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(5-methoxypyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-7-3-2-6(9-5-7)4-8(10)11/h2-3,5H,4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEKFLLRSSKDBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Target-Oriented Synthesis of 2-(5-Methoxypyridin-2-yl)acetic acid and its Core Structure

The synthesis of this compound can be approached through various modern synthetic strategies, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Adaptation of Amino Acid Synthesis Techniques for Pyridine (B92270) Derivatives

Classic amino acid syntheses can be ingeniously adapted to prepare pyridine-based acetic acids. The Strecker synthesis, for instance, provides a viable route starting from an appropriate pyridine aldehyde. masterorganicchemistry.comorganic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This method involves the reaction of an aldehyde with cyanide and ammonia (B1221849) (or an ammonium (B1175870) salt) to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding amino acid. wikipedia.org For the synthesis of this compound, this would entail the use of 5-methoxypyridine-2-carbaldehyde as the starting material. The initial formation of an imine, followed by the addition of a cyanide source, yields an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile group under acidic or basic conditions would furnish the desired product. masterorganicchemistry.com

A general representation of the Strecker synthesis adapted for a pyridine aldehyde is shown below:

| Step | Reaction | Intermediate/Product |

| 1 | Imine Formation | Pyridyl imine |

| 2 | Cyanide Addition | α-aminonitrile |

| 3 | Hydrolysis | α-amino acid (and subsequently the acetic acid) |

Directed Ortho-Lithiation Strategies for Pyridine Functionalization

Directed ortho-lithiation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. researchgate.net In the context of pyridine derivatives, the nitrogen atom can direct lithiation to the C2 or C6 position. However, for the synthesis of this compound, a more direct approach involves the lithiation of the methyl group of a precursor like 2-methyl-5-methoxypyridine. This benzylic-type lithiation can be achieved using strong bases such as n-butyllithium or lithium diisopropylamide (LDA). The resulting lithiated species can then be carboxylated using carbon dioxide (dry ice) to introduce the carboxylic acid moiety. Subsequent acidic workup yields the target acetic acid. This strategy offers a straightforward and often high-yielding route to the desired product.

A patent describes a similar approach for the synthesis of ethyl 2-(2-dimethylamino-5-methoxypyrimidine-4-yl)-acetate, where a methyl group on a pyrimidine (B1678525) ring is lithiated with LDA and then reacted with ethyl chloroformate. wikipedia.org This demonstrates the feasibility of functionalizing a methyl group at a position analogous to the 2-position of the pyridine ring in the target molecule.

Palladium-Catalyzed Cross-Coupling Reactions for Acetic Acid Moiety Introduction

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds. Several strategies can be envisioned for the synthesis of this compound using this technology.

One prominent method is the Sonogashira coupling , which involves the reaction of an aryl or vinyl halide with a terminal alkyne. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comresearchgate.net In this context, a 2-halo-5-methoxypyridine (e.g., 2-chloro- or 2-bromo-5-methoxypyridine) can be coupled with a protected acetylene, such as trimethylsilylacetylene. The resulting alkynylpyridine can then be subjected to hydration or oxidation to yield the acetic acid side chain. The hydration of the alkyne can be achieved using various methods, including acid-catalyzed hydration or oxymercuration-demercuration, to initially form a ketone which can be further oxidized.

Another powerful palladium-catalyzed method is carbonylation . researchgate.netrsc.orgrsc.org This can be achieved by reacting a 2-halomethyl-5-methoxypyridine with carbon monoxide and a suitable nucleophile, such as water or an alcohol, in the presence of a palladium catalyst. This directly introduces the carboxylic acid or ester functionality. Alternatively, direct carboxylation of a 2-halo-5-methoxypyridine can be accomplished using carbon dioxide as the C1 source, often in the presence of a reducing agent or through the formation of an organometallic intermediate. beilstein-journals.orgnrochemistry.com

| Coupling Strategy | Starting Materials | Key Transformation |

| Sonogashira Coupling | 2-Halo-5-methoxypyridine, Terminal Alkyne | C(sp)-C(sp2) bond formation |

| Carbonylation | 2-Halomethyl-5-methoxypyridine, CO | Introduction of carbonyl group |

| Direct Carboxylation | 2-Halo-5-methoxypyridine, CO2 | Introduction of carboxyl group |

Nucleophilic Aromatic Substitution Approaches in Pyridine Synthesis

Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction for the synthesis of substituted pyridines. While less common for the direct introduction of an acetic acid side chain, it is a crucial method for the synthesis of the 5-methoxypyridine core itself. For instance, a dihalopyridine, such as 2,5-dibromopyridine, can undergo a regioselective substitution reaction with a methoxide (B1231860) source, like sodium methoxide, to introduce the methoxy (B1213986) group at the 5-position. The remaining halogen at the 2-position can then serve as a handle for subsequent functionalization, for example, via the palladium-catalyzed methods described above. The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the electron-withdrawing nature of the nitrogen atom, particularly at the 2- and 4-positions.

Multi-Component Reaction Applications in the Synthesis of Related Carboxylic Acid Derivatives (e.g., Passerini Reaction)

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. The Passerini reaction is a prime example, involving the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. wikipedia.orgwikipedia.orgnih.govorganic-chemistry.orgresearchgate.netrsc.org

To synthesize a precursor to this compound, 5-methoxypyridine-2-carbaldehyde can be employed as the carbonyl component. Reaction with an isocyanide (e.g., tert-butyl isocyanide) and a suitable carboxylic acid would yield an α-acyloxy carboxamide. This intermediate can then be hydrolyzed to the corresponding α-hydroxy acid, which can be further processed to the target acetic acid. The Passerini reaction is known for its high convergence and functional group tolerance, making it an attractive strategy for building molecular complexity rapidly. wikipedia.org

Strategic Derivatization from the this compound Scaffold

The this compound scaffold offers multiple sites for strategic derivatization, allowing for the generation of a diverse library of compounds for various applications.

The carboxylic acid moiety is a versatile functional group that can be readily converted into a variety of other functionalities. Standard transformations include the formation of esters and amides . Esterification can be achieved through Fischer esterification with an alcohol under acidic catalysis, or by reaction with an alkyl halide in the presence of a base. Amide formation is typically accomplished by activating the carboxylic acid, for example, by converting it to an acid chloride with thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. researchgate.net Alternatively, coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used to facilitate amide bond formation directly.

The pyridine ring itself also presents opportunities for further modification. The nitrogen atom can be oxidized to an N-oxide using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA). The presence of the N-oxide can alter the electronic properties of the ring, influencing its reactivity in subsequent reactions. Furthermore, electrophilic aromatic substitution on the pyridine ring is possible, although the electron-withdrawing nature of the nitrogen atom generally makes the ring less reactive than benzene. However, under forcing conditions or with the use of activating groups, further substitution can be achieved.

| Derivative Type | Reagents and Conditions |

| Esters | Alcohol, Acid catalyst (e.g., H2SO4) or Alkyl halide, Base (e.g., K2CO3) |

| Amides | Thionyl chloride/Oxalyl chloride then Amine; or Amine, Coupling agent (e.g., DCC, HATU) |

| N-Oxides | Hydrogen peroxide or mCPBA |

Chemical Modifications at the Carboxylic Acid Moiety (e.g., Peptide Formation, Esterification, Amidation)

The carboxylic acid group is a primary site for chemical modification, readily undergoing standard transformations to form amides, esters, and peptide linkages.

Peptide Formation and Amidation: The carboxyl group of this compound can be coupled with primary or secondary amines to form amide bonds. This reaction is fundamental to the synthesis of peptides and other amide derivatives. acs.orglibretexts.org The direct reaction between the carboxylic acid and an amine typically forms a stable salt; therefore, activating agents are required to facilitate amide bond formation. acs.org Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP) to enhance reaction rates and minimize side reactions. nih.govbroadpharm.com The general mechanism involves the activation of the carboxyl group to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. libretexts.org This methodology is crucial for linking the pyridine scaffold to amino acids or other amine-containing molecules. wikipedia.org

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The most common is the Fischer-Speier esterification, which involves reacting the acid with an alcohol under acidic catalysis, typically using a strong acid like sulfuric acid (H₂SO₄). sigmaaldrich.commdpi.commdpi.com This is an equilibrium process, and reaction conditions are often optimized to drive the reaction towards the ester product, for example, by removing water or using an excess of the alcohol. sigmaaldrich.com An example of a related reaction is the esterification of an indole-acetic acid derivative by refluxing in ethanol (B145695) with concentrated H₂SO₄. chemrxiv.org This method can be applied to this compound to produce a variety of ester derivatives.

The following table summarizes common reagents and conditions for these transformations.

Table 1: Reactions at the Carboxylic Acid Moiety

| Transformation | Reagent(s) | Typical Conditions | Product Type |

|---|---|---|---|

| Amidation/Peptide Formation | Amine (R-NH₂) + Coupling Agents (e.g., EDCI, HOBt) | Organic solvent (e.g., DMF, DCM), Room Temperature | Amide/Peptide |

| Esterification (Fischer) | Alcohol (R-OH) + Acid Catalyst (e.g., H₂SO₄) | Reflux in excess alcohol | Ester |

Functionalization and Substitution Reactions on the Pyridine Ring (e.g., Halogenation, Alkylation, Amination)

The pyridine ring of this compound, while electron-deficient compared to benzene, can undergo various substitution reactions. The existing methoxy and alkylacetic acid substituents influence the regioselectivity of these transformations. The methoxy group is an activating, ortho-para directing group, while the pyridine nitrogen acts as a deactivating meta-director for electrophilic substitution. wikipedia.orgquimicaorganica.org

Halogenation: Direct halogenation of pyridine is often challenging, requiring harsh conditions. However, the presence of the activating methoxy group facilitates electrophilic halogenation. wikipedia.org For instance, bromination can be achieved using reagents like N-Bromosuccinimide (NBS) or bromine (Br₂) in an appropriate solvent. The synthesis of compounds like 2-Bromo-5-methoxypyridine demonstrates that halogenation at positions ortho or para to the methoxy group is feasible. sigmaaldrich.com Specifically, for this compound, electrophilic attack would be directed to the C3 or C6 positions. Oxidative halogenation using a mixture of sodium halides (NaX) and an oxidant like potassium persulfate (K₂S₂O₈) in an aqueous medium presents another viable method. nih.gov

Alkylation: Friedel-Crafts alkylation and acylation reactions are generally not effective on pyridines because the Lewis acid catalyst coordinates with the basic nitrogen atom, further deactivating the ring. quimicaorganica.org However, radical alkylation provides a powerful alternative. One approach involves the generation of N-methoxypyridinium salts, which are highly reactive towards alkyl radicals. chemrxiv.orgnih.gov These radicals can be generated from various precursors, such as organoboranes, and the reaction proceeds under neutral conditions without needing an external oxidant. nih.govresearchgate.netresearchgate.net Another strategy is the regiodivergent alkylation using alkyllithium reagents in specific solvents to control the position of substitution (e.g., C4-alkylation). acs.org

Amination: The introduction of an amino group onto the pyridine ring can be accomplished through nucleophilic aromatic substitution (SₙAr) of a suitable precursor, such as a methoxypyridine. Protocols using sodium hydride (NaH) in the presence of lithium iodide (LiI) have been developed for the nucleophilic amination of methoxypyridines, allowing for the installation of an amine at the C2 or C4 positions. ntu.edu.sg Another transition-metal-free method utilizes n-butyllithium (n-BuLi) to trigger a rapid amination of methoxy pyridines with aliphatic amines. jconsortium.com For 2,5-disubstituted pyridines, these reactions often show high regioselectivity. ntu.edu.sg

Table 2: Functionalization of the Pyridine Ring

| Reaction | Typical Reagents | Position of Substitution | Key Findings |

|---|---|---|---|

| Halogenation | N-Halosuccinimide (NXS), X₂ | C3, C6 | Activating methoxy group facilitates electrophilic attack. |

| Alkylation | Alkyl radicals + N-methoxypyridinium salt | C4, C6 | Radical chain mechanism under neutral conditions. nih.gov |

| Amination | Aliphatic amine + NaH/LiI or n-BuLi | C2, C4, C6 | Transition-metal-free methods for direct C-N bond formation. ntu.edu.sgjconsortium.com |

Incorporation into Complex Heterocyclic Systems

This compound is a valuable building block for the synthesis of more complex heterocyclic systems, many of which are recognized pharmacophores.

The β-lactam (2-azetidinone) ring is a core component of numerous antibiotics. wikipedia.org The most prominent method for its synthesis is the Staudinger cycloaddition, a [2+2] cycloaddition between a ketene (B1206846) and an imine. wikipedia.orgorganic-chemistry.orgresearchgate.net this compound can serve as a precursor to the required ketene. The carboxylic acid is first converted to an acyl chloride (e.g., using thionyl chloride or oxalyl chloride), which then generates the ketene in situ upon treatment with a non-nucleophilic base like triethylamine (B128534) (Et₃N). organic-chemistry.org This reactive ketene, bearing the 5-methoxypyridin-2-yl)methyl substituent, can then be trapped by an imine (Schiff base) to yield the corresponding β-lactam ring. mdpi.com The stereochemistry of the resulting azetidinone can often be controlled by the reaction conditions and the nature of the substituents on the ketene and imine. organic-chemistry.org

Indole (B1671886) derivatives are ubiquitous in bioactive natural products and pharmaceuticals. openmedicinalchemistryjournal.com this compound can be incorporated into indole-containing structures in several ways. One direct approach is to form an amide bond between the carboxylic acid and an amino-substituted indole, using standard peptide coupling methods as described in section 2.2.1. nih.gov Alternatively, the molecule can be used in classical indole syntheses. For example, in a Fischer indole synthesis, a phenylhydrazine (B124118) could be condensed with a ketone or aldehyde derived from the acetic acid side chain. nih.govmetu.edu.tr A more versatile strategy involves using the fully formed this compound to acylate an indole at a specific position, or to be used as a building block in multi-component reactions designed to construct substituted indoles. openmedicinalchemistryjournal.com

Imidazothiazoles are another class of heterocycles with significant biological activity. e3s-conferences.org A common synthetic route involves the reaction of an α-haloketone with a thioamide. To integrate this compound into this scaffold, the carboxylic acid can be chemically transformed into a suitable precursor. For example, the acid could be converted to its corresponding α-bromoketone. This can be achieved by first converting the acid to its acyl chloride, followed by reaction with diazomethane (B1218177) and then HBr. This resulting α-bromo-(5-methoxypyridin-2-yl)ethanone can then undergo condensation and cyclization with a suitable thioamide, such as thiourea, to construct the imidazothiazole ring system, ultimately yielding a product bearing the (5-methoxypyridin-2-yl)methyl substituent.

Imidazopyridines are privileged structures in medicinal chemistry. e3s-conferences.org A well-established method for their synthesis is the condensation of a pyridinediamine with a carboxylic acid or its derivative, often under dehydrating conditions such as in polyphosphoric acid (PPA) or with microwave assistance. mdpi.come3s-conferences.org In this context, this compound can be reacted directly with a 2,3-diaminopyridine (B105623) or 3,4-diaminopyridine. The reaction proceeds via the formation of an intermediate amide followed by an intramolecular cyclization and dehydration to yield a 2-((5-methoxypyridin-2-yl)methyl)imidazo[4,5-b]pyridine or imidazo[4,5-c]pyridine derivative. This provides a direct and efficient route to link the parent compound's core structure to another heterocyclic system.

Quinoline (B57606) Derivative Synthesis

The synthesis of quinoline scaffolds, which are integral to numerous pharmaceutical agents, can be achieved through various modern synthetic strategies, including oxidative annulation and catalyst-driven cyclization reactions. mdpi.com Common methods involve the condensation of anilines with carbonyl compounds, such as the Skraup and Friedländer syntheses, or more advanced techniques utilizing transition-metal catalysts. organic-chemistry.orgscispace.com For instance, cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with ketones offers a one-pot synthesis under mild conditions. mdpi.com Similarly, copper-catalyzed cascade reactions involving aryl aldehydes, anilines, and acrylic acid provide direct access to 2-substituted quinolines. organic-chemistry.org

While direct synthetic routes to quinoline derivatives using this compound as a primary building block are not extensively detailed in contemporary literature, the functional groups of the acid (the pyridine ring, the methoxy group, and the carboxylic acid) offer potential handles for modification and subsequent incorporation into a quinoline framework through established multi-step synthetic sequences.

Benzoxazole (B165842) Derivative Synthesis

Benzoxazoles are a critical class of heterocycles with wide-ranging applications. The most prevalent synthetic approach involves the condensation and subsequent cyclization of 2-aminophenols with various functional groups. nih.gov Modern methodologies focus on improving efficiency and environmental compatibility. These include the use of green catalysts, such as samarium triflate in aqueous media or reusable magnetic ionic liquids under solvent-free sonication, to facilitate the reaction between 2-aminophenols and aldehydes. nih.govorganic-chemistry.org Other advanced routes employ ortho-esters, β-diketones, or acyl chlorides as reaction partners with 2-aminophenol. nih.govorganic-chemistry.org

The direct condensation of this compound with 2-aminophenols to form a benzoxazole derivative is not a standard or widely reported transformation. The acetic acid moiety would likely require conversion to a more reactive functional group, such as an aldehyde or acyl chloride, to participate effectively in established benzoxazole synthesis protocols.

Pyrimidine Derivative Synthesis via Suzuki Coupling

The Suzuki cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly in the synthesis of bi-aryl and heteroaryl-pyrimidine derivatives. nih.govmdpi.com While this compound itself is not a typical substrate for Suzuki coupling, its corresponding boronic acid derivative, 2-methoxy-5-pyridylboronic acid , serves as an excellent coupling partner for constructing complex pyrimidine systems. psu.edursc.org

Research has demonstrated the successful synthesis of various heteroarylpyrimidines through the palladium-catalyzed Suzuki coupling of halo-pyrimidines with pyridylboronic acids. psu.edursc.org In a notable example, 4,6-dichloropyrimidine (B16783) was reacted with 2-methoxy-5-pyridylboronic acid to produce 4,6-bis(2-methoxy-5-pyridyl)pyrimidine in high yield. rsc.org This reaction highlights the utility of the (5-methoxypyridin-2-yl) scaffold in building elaborate molecular architectures.

The typical reaction conditions involve a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, a base like sodium carbonate, and a solvent system like 1,4-dioxane, often with heating. psu.edursc.org

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 4,6-Dichloropyrimidine | 2-Methoxy-5-pyridylboronic acid | Pd(PPh₃)₂Cl₂ / Na₂CO₃ | 1,4-Dioxane | 84% | rsc.org |

| 4,6-Dichloropyrimidine | 2-Methoxy-3-pyridylboronic acid | Pd(PPh₃)₂Cl₂ / Na₂CO₃ | 1,4-Dioxane | 64% | rsc.org |

| 3-Bromoquinoline | 5-Pyrimidylboronic acid | Pd(PPh₃)₂Cl₂ / Na₂CO₃ | 1,4-Dioxane | Low | psu.edu |

| 2-Bromopyrimidine | 5-Pyrimidylboronic acid | Pd(PPh₃)₂Cl₂ / Na₂CO₃ | 1,4-Dioxane | Low | psu.edu |

Pyrrolidin-Piperidine Hybrid Construction

The synthesis of nitrogen-containing saturated heterocycles like pyrrolidines and piperidines is of significant interest in drug discovery. There are no specific documented methods for constructing pyrrolidin-piperidine hybrids directly from this compound. General synthetic strategies for these frameworks often rely on annulation reactions, cyclization of linear amino-aldehydes, or multi-component reactions. Advanced methods focus on controlling stereochemistry and improving efficiency, often through catalyst-mediated processes.

Optimization of Synthetic Pathways for Enhanced Yield and Versatility in Research

Optimizing synthetic pathways is crucial for making chemical research more efficient, cost-effective, and environmentally benign. Key parameters that are frequently adjusted include the choice of catalyst, solvent, temperature, and reaction time. ufms.br

Exploration of Biological Activities and Molecular Interactions

Enzyme System Modulation

The capacity of a compound to modulate enzyme activity is a cornerstone of pharmacological research. This subsection reviews the documented inhibitory profiles and receptor binding interactions of 2-(5-Methoxypyridin-2-yl)acetic acid.

Isocitrate Dehydrogenase IDH1: Research into novel inhibitors for mutant isocitrate dehydrogenase 1 (IDH1), an enzyme implicated in cancers like glioma, has explored a range of chemical structures. nih.gov Somatic mutations in IDH1 can lead to the production of an oncometabolite, D-2-hydroxyglutaric acid (D2HG), which drives tumor development. nih.govwikipedia.org In a study synthesizing and testing a series of 2-thiohydantoin (B1682308) compounds for their ability to inhibit the IDH1(R132H) mutant, a derivative featuring a 2-methoxy-5-pyridinyl group was evaluated. nih.gov This specific compound was found to be inactive as an inhibitor of IDH1(R132H), suggesting that this particular structural configuration does not effectively interact with the enzyme's active site. nih.gov

| Target Enzyme | Compound Moiety | Result | Source |

| Isocitrate Dehydrogenase 1 (IDH1) R132H Mutant | 2-methoxy-5-pyridinyl | Inactive | nih.gov |

Diacylglycerol Kinase Gamma (DGKγ), Gamma-Secretase, and p38α Mitogen-Activated Protein Kinase: A review of available scientific literature reveals no specific studies investigating the inhibitory or modulatory effects of this compound on the Diacylglycerol Kinase Gamma (DGKγ), Gamma-Secretase, or p38α Mitogen-Activated Protein Kinase enzyme systems.

Toll-like Receptors 7/8 (TLR7/8): Toll-like receptors 7 and 8 are key components of the innate immune system that recognize single-stranded RNA, and their aberrant activation is linked to autoimmune disorders. nih.gov The search for antagonists has led to the exploration of various heterocyclic scaffolds. In a study focused on optimizing 2-pyridinylindole-based dual antagonists, a compound incorporating a pyridyl isomer with a meta-methoxy group was synthesized and tested. nih.gov This compound, which featured a 2-yl pyridyl linkage to the indole (B1671886) core, was reported to be poorly tolerated by TLR7, TLR8, and TLR9, indicating weak inhibitory activity. nih.gov

| Target Receptor | Compound Moiety | Result | Source |

| Toll-like Receptor 7 (TLR7) | meta-methoxy, 2-yl pyridyl indole | Poorly tolerated (weak activity) | nih.gov |

| Toll-like Receptor 8 (TLR8) | meta-methoxy, 2-yl pyridyl indole | Poorly tolerated (weak activity) | nih.gov |

Metabotropic Glutamate (B1630785) Receptors: There are no specific studies documented in the scientific literature that assess the binding affinity or functional interaction of this compound with any of the metabotropic glutamate receptors.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Methoxy (B1213986) Group Position and Substitution on Biological Activity and Bioavailability

The position of the methoxy group on the pyridine (B92270) ring is a critical determinant of the molecule's electronic properties and, consequently, its biological activity and bioavailability. While specific SAR data for 2-(5-Methoxypyridin-2-yl)acetic acid is not extensively published, the principles of medicinal chemistry and studies on related compounds provide a framework for understanding these effects.

The pyridine ring is electron-deficient, and the position of a substituent like a methoxy group (-OCH₃) can either enhance or diminish this effect at different positions, influencing pKa, hydrogen bonding capability, and metabolic stability. nih.gov In a study on pyrimidine-2(1H)-selenone derivatives, the position of a methoxy substituent was found to have a significant effect on antimicrobial activity. nih.gov For instance, the placement of the methoxy group at the ortho, meta, or para position relative to the ring nitrogen and the acetic acid side chain would alter the molecule's dipole moment and its ability to interact with a target protein.

Research on 18F-labeled benzyl (B1604629) triphenylphosphonium cations for myocardial imaging showed that the methoxy group's position significantly affected biological properties. nih.gov The ortho-substituted analog displayed the fastest clearance from the liver and the best heart-to-background ratios, while the para-substituted version had the highest uptake in the heart and other organs. nih.gov This highlights that different positional isomers can have distinct pharmacokinetic profiles. Shifting the methoxy group from the 5-position to other locations (e.g., 3, 4, or 6) on the pyridine ring of 2-(pyridin-2-yl)acetic acid would similarly be expected to modulate its target affinity and ADME (absorption, distribution, metabolism, and excretion) properties. For example, a methoxy group at the 5-position (meta to the nitrogen) primarily exerts a moderate electron-withdrawing inductive effect, which can influence the acidity of the acetic acid moiety and the basicity of the pyridine nitrogen.

Table 1: Conceptual Impact of Methoxy Group Position on Physicochemical Properties This table is illustrative and based on general chemical principles.

| Methoxy Position (relative to CH₂COOH) | Expected Electronic Effect on Ring | Potential Impact on Bioavailability |

|---|---|---|

| 3-position | Strong electron-donating (mesomeric) and weak electron-withdrawing (inductive) | May increase lipophilicity, potentially altering membrane permeability. |

| 4-position | Strong electron-donating (mesomeric) effect | Could significantly alter pKa and target interactions. |

| 5-position | Primarily inductive electron-withdrawing effect | Balances electronic properties, potentially offering a favorable ADME profile. |

Role of Pyridine Ring Substitutions and Modifications on Pharmacological Profiles

Beyond the methoxy group, further substitutions on the pyridine ring offer a powerful strategy to fine-tune the pharmacological profile of this compound analogs. The pyridine scaffold is a common feature in many therapeutic agents due to its ability to form key interactions with biological targets. nih.gov

Structure-activity relationship studies on various pyridine-containing molecules demonstrate that the nature, size, and position of substituents are critical. For example, in a series of pyridine-based Rho kinase (ROCK) inhibitors, systematic exploration of substituents led to compounds with significantly improved potency and selectivity. nih.gov A review of pyridine derivatives with antiproliferative activity found that the presence and position of methoxy (-OCH₃), hydroxyl (-OH), and amino (-NH₂) groups could enhance activity, whereas bulky groups or halogens sometimes led to decreased activity. nih.gov

Influence of Halogen Atoms (e.g., Fluorine) and Ether Substituents (e.g., Fluoroethoxy) on Potency, Selectivity, and Metabolic Stability

The strategic incorporation of halogen atoms, particularly fluorine, is a widely used tactic in medicinal chemistry to enhance drug-like properties. bohrium.com Introducing fluorine can block metabolically labile sites, thereby increasing metabolic stability and prolonging the half-life of a compound. bohrium.comresearchgate.net For example, if a specific position on the pyridine ring or a substituent is prone to oxidation by cytochrome P450 enzymes, replacing a hydrogen atom at that site with a fluorine atom can prevent this metabolism.

In a study on antitubulin agents, introducing a fluorine atom to the 7-phenyl ring of pyrroloquinolinone derivatives yielded compounds with potent cytotoxicity. nih.gov Notably, these fluorinated analogs were also able to overcome multidrug resistance, suggesting they were not substrates for P-glycoprotein efflux pumps. nih.gov Fluorine can also alter the pKa of nearby functional groups and influence molecular conformation, which can lead to improved binding affinity and selectivity for the target protein. bohrium.com

Replacing the methoxy group with a fluoroalkoxy group, such as a difluoroethoxy or trifluoroethoxy group, is another strategy to enhance metabolic stability. researchgate.net While the methoxy group can be susceptible to O-dealkylation, the stronger carbon-fluorine bonds in fluoroalkoxy substituents are more resistant to metabolism. This modification also increases lipophilicity, which can impact cell permeability and bioavailability. However, the effect of fluorination is not always predictable; in one study, monofluorination of a compound did not lead to any improvement in metabolic stability, demonstrating the need for empirical testing. nih.gov

Effects of Carboxylic Acid Moiety Modifications on Binding Affinity and Efficacy

The carboxylic acid group is a crucial pharmacophoric feature, often involved in key hydrogen bonding or ionic interactions with a biological target. nih.gov However, its presence can also lead to drawbacks, such as poor membrane permeability, rapid metabolism, and potential toxicity. nih.govdntb.gov.ua Consequently, modifying or replacing the carboxylic acid moiety with a bioisostere is a common strategy in drug design to improve pharmacokinetic properties while retaining biological activity. nih.gov

Bioisosteres are functional groups that possess similar physicochemical properties and can elicit a similar biological response. The choice of a suitable isostere is highly context-dependent, and screening a panel of replacements is often necessary. nih.govdntb.gov.ua

Table 2: Common Carboxylic Acid Bioisosteres and Their General Properties

| Bioisostere | Structure Example | Acidity (pKa) | General Characteristics & Rationale for Use |

|---|---|---|---|

| Tetrazole | 5-Substituted-1H-tetrazole | ~4.5 - 5.0 | Similar acidity and spatial arrangement to a carboxylate. Often improves metabolic stability and oral bioavailability. nih.gov |

| Hydroxamic Acid | R-C(=O)NHOH | ~8.0 - 9.0 | Less acidic than carboxylic acid. Often used for its metal-chelating properties but can also serve as a bioisostere. nih.gov |

| Acylsulfonamide | R-C(=O)NHSO₂R' | ~3.0 - 5.0 | Strongly acidic. Can form different hydrogen bond patterns compared to a carboxylate. |

| 3-Hydroxyisoxazole | ~4.0 - 5.0 | Acidic heterocycle that can mimic the carboxylate functionality. |

Replacing the carboxylic acid of this compound with a tetrazole, for example, would create an analog with a similar acidic pKa and charge distribution at physiological pH. researchgate.net This modification is frequently successful in maintaining or even improving binding affinity while potentially enhancing metabolic stability and cell permeability due to the different physicochemical nature of the tetrazole ring compared to the carboxylate group. nih.gov

Correlation of Structural Features with Cellular Permeability and Efflux Mechanisms

A compound's ability to cross biological membranes and avoid removal by efflux pumps is fundamental to its bioavailability and efficacy. These properties are directly correlated with its structural and physicochemical features, such as lipophilicity, polarity, size, and hydrogen bonding capacity.

A systematic study on the permeability of substituted pyridines across Caco-2 cell monolayers, a model of the intestinal barrier, provides significant insights. nih.govnih.gov The parent pyridine molecule was found to be highly permeable. However, the introduction of various substituents had a profound impact on this property. Ionized groups, such as a carboxylate (COO⁻), drastically reduced permeability, which is a known challenge for carboxylic acid-containing drugs. nih.gov This highlights a key challenge for this compound, as its acetic acid moiety will be largely ionized at physiological pH.

Table 3: Impact of Pyridine Substituents on Caco-2 Cell Permeability Data adapted from Ting, et al., Mol. Pharm. 2006, 3 (6), pp 737–749. nih.govnih.gov

| Compound (Substituent on Pyridine) | Apparent Permeability (Pₐₚₚ, cm/s x 10⁻⁶) | General Observation |

|---|---|---|

| 3-Carboxy | 6 | Lowest permeability (ionized) |

| 3-Carboxamide | 23 | More permeable than the acid |

| 3-Chloro | 29 | Moderate permeability |

| 3-Hydroxy | 45 | Moderate permeability |

| Pyridine (unsubstituted) | 107 | High permeability |

| 3-Methyl | 114 | High permeability |

The data show that permeability is not solely dependent on lipophilicity; factors like aqueous desolvation energy play a crucial role. nih.gov While nonpolar alkyl groups tended to yield high permeability, the highly polar but small fluorine atom also resulted in very high permeability. nih.gov

Furthermore, many drugs are substrates for efflux pumps like P-glycoprotein (P-gp), which actively transport them out of cells, limiting their intracellular concentration and absorption. researchgate.net The susceptibility of a compound to P-gp efflux is often linked to properties like high molecular weight and the number of hydrogen bond donors. researchgate.netnih.gov While the study by Ting et al. indicated that their simple pyridine derivatives were not subject to significant efflux, more complex analogs of this compound could potentially interact with these transporters. nih.gov Strategies to circumvent efflux include designing molecules that are not recognized by the pump or co-administration with an efflux pump inhibitor.

Computational and Theoretical Chemistry Investigations

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. researchgate.net These simulations are crucial in drug design for understanding the binding mechanism and affinity of a potential drug candidate with its biological target. rsc.org

In a typical molecular docking study involving 2-(5-Methoxypyridin-2-yl)acetic acid, the compound would be treated as a flexible ligand and docked into the binding site of a specific target protein. The simulation calculates the free energy of binding (often represented as a docking score), which indicates the affinity of the ligand for the protein. chemrevlett.com Lower binding energy values suggest a more stable protein-ligand complex.

The simulation also reveals detailed ligand-protein interactions. These interactions are fundamental to the ligand's biological activity and can include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the carboxylic acid's -OH group) and acceptors (like nitrogen or oxygen atoms on the protein).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (e.g., the pyridine (B92270) ring) and hydrophobic pockets in the protein.

Pi-Pi Stacking: Aromatic rings, like the pyridine ring in the compound, can stack with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the protein.

Van der Waals Forces: General attractive or repulsive forces between atoms.

Molecular dynamics (MD) simulations can further refine the docking results by simulating the movement of the protein-ligand complex over time, providing insights into its stability and the persistence of key interactions. researchgate.netnih.govdntb.gov.ua The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the atoms. researchgate.net

Table 1: Example of Molecular Docking Results for this compound with a Hypothetical Protein Target This table is illustrative and shows the type of data generated in a molecular docking study.

| Protein Target | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |

|---|---|---|---|

| Hypothetical Kinase A | -7.8 | ASP 150, LYS 85 | Hydrogen Bond |

| PHE 148 | Pi-Pi Stacking | ||

| LEU 82, VAL 90 | Hydrophobic |

Density Functional Theory (DFT) Calculations for Electronic and Structural Characterization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely used to determine molecular geometries, electronic properties, and reactivity. researchgate.net Calculations are typically performed using a specific functional and basis set, such as B3LYP/6-311++G(d,p). researchgate.netwu.ac.th

The electronic structure of a molecule is key to its chemical reactivity and spectroscopic properties. DFT is used to calculate the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). niscpr.res.in

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ΔE = ELUMO – EHOMO). This gap is an important indicator of molecular stability. nih.gov A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive and polarizable. nih.gov

The distribution of these frontier molecular orbitals (FMOs) across the molecule's structure reveals the likely sites for electrophilic and nucleophilic attack.

Table 2: Calculated Electronic Properties for this compound This table presents theoretical values typical for a DFT analysis of a molecule of this type.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.52 |

| ELUMO | -1.45 |

| Energy Gap (ΔE) | 5.07 |

Table 3: Example of Optimized Geometrical Parameters for this compound This table contains representative bond length and angle values that would be determined through geometry optimization.

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C(carboxyl)-O(hydroxyl) | 1.35 |

| C(carboxyl)=O(carbonyl) | 1.21 |

| C(pyridine)-C(methoxy) | 1.37 |

| Bond Angles (°) | |

| O-C-O (carboxyl group) | 123.5 |

| C-O-C (methoxy group) | 118.0 |

Global reactivity descriptors can be derived from HOMO and LUMO energies to quantify the chemical reactivity of a molecule. nih.gov These parameters help predict how a molecule will behave in a chemical reaction.

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. It measures the resistance to change in electron distribution. Hard molecules have a large energy gap.

Chemical Softness (S): S = 1 / (2η). It is the reciprocal of hardness; soft molecules are more reactive.

Electronegativity (χ): χ = -(EHOMO + ELUMO) / 2. It measures the power of an atom or group to attract electrons.

Chemical Potential (μ): μ = -χ. It describes the tendency of electrons to escape from a system.

Electrophilicity Index (ω): ω = μ² / (2η). It quantifies the energy lowering of a system when it accepts electrons from the environment. nih.gov

Table 4: Predicted Global Reactivity Descriptors for this compound This table shows representative reactivity data calculated from HOMO-LUMO energies.

| Reactivity Descriptor | Calculated Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.54 |

| Chemical Softness (S) | 0.20 |

| Electronegativity (χ) | 3.99 |

| Chemical Potential (μ) | -3.99 |

| Electrophilicity Index (ω) | 3.13 |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. benasque.org It is a primary method for calculating vertical excitation energies, which correspond to the absorption of light and can be used to simulate a molecule's UV-Visible absorption spectrum. units.itbenasque.org The method predicts the wavelength of maximum absorption (λmax) and the oscillator strength (f), which is related to the intensity of the absorption band. units.it

Table 5: Predicted Electronic Transitions for this compound This table illustrates the kind of output generated by a TD-DFT calculation.

| Excitation | Excitation Energy (eV) | Wavelength λ (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S0 → S1 | 4.60 | 269 | 0.35 | HOMO → LUMO |

| S0 → S2 | 5.15 | 241 | 0.12 | HOMO-1 → LUMO |

Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., 3D QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies attempt to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. rutgers.edu The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds.

In a QSAR study, various molecular descriptors are calculated for a set of molecules with known activities. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). In 3D-QSAR, the three-dimensional properties of the molecules, such as steric and electrostatic fields, are considered.

A statistical model is then built to relate these descriptors to the observed biological activity. The predictive power of the QSAR model is evaluated using statistical parameters:

r² (Coefficient of Determination): Indicates how well the model fits the training data. A value close to 1 is desirable.

q² or r²cv (Cross-validated r²): Measures the predictive ability of the model using a cross-validation technique. A q² > 0.5 is generally considered predictive. rutgers.edu

The resulting model can highlight which molecular properties are most important for activity, guiding the design of more potent analogs. rutgers.edu

Table 6: Example of a Hypothetical 3D-QSAR Model for Analogs of this compound This table illustrates the statistical results of a QSAR study.

| Statistical Parameter | Value | Description |

|---|---|---|

| q² | 0.68 | Cross-validated correlation coefficient, indicates good predictive ability. |

| r² | 0.91 | Non-cross-validated correlation coefficient, indicates a good fit to the data. |

| Steric Field Contribution | 55% | Indicates that steric properties are a major determinant of activity. |

| Electrostatic Field Contribution | 45% | Indicates that electronic properties are also significant for activity. |

Computational Studies on Predictive Drug-Likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties (e.g., Lipinski's Rule of Five, Calculated Partition Coefficients)

Computational methods are instrumental in the early stages of drug discovery for predicting the pharmacokinetic profile of a molecule. These in silico analyses help to identify candidates with a higher probability of success, thereby reducing the time and cost associated with experimental screening. For this compound, several key physicochemical properties have been calculated to assess its drug-likeness, particularly in the context of Lipinski's Rule of Five.

Lipinski's Rule of Five provides a set of guidelines to evaluate whether a chemical compound is likely to be an orally active drug in humans. researchgate.net The rule states that, in general, an orally active drug should not violate more than one of the following criteria:

No more than 5 hydrogen bond donors (the sum of OHs and NHs).

No more than 10 hydrogen bond acceptors (the sum of Ns and Os).

A molecular mass less than 500 daltons.

An octanol-water partition coefficient (log P) not greater than 5.

The calculated properties for this compound are summarized in the table below.

Table 1: Calculated Physicochemical and Drug-Likeness Properties of this compound

| Property | Calculated Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Formula | C₈H₉NO₃ | N/A |

| Molecular Weight | 167.16 | Compliant (< 500) |

| Hydrogen Bond Donors | 1 | Compliant (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Compliant (≤ 10) |

| Rotatable Bonds | 3 | N/A |

| Topological Polar Surface Area (TPSA) | 59.42 Ų | N/A |

| Calculated logP | 0.7173 | Compliant (≤ 5) |

Data sourced from computational chemistry predictions. researchgate.net

Based on these calculated values, this compound fully complies with Lipinski's Rule of Five. researchgate.net Its molecular weight is well below the 500 Da threshold, it has a low number of hydrogen bond donors and acceptors, and its calculated logP value indicates a favorable balance between hydrophilicity and lipophilicity for oral absorption. researchgate.net The number of rotatable bonds (3) suggests a degree of conformational flexibility, which can be important for binding to biological targets. The Topological Polar Surface Area (TPSA) is another important descriptor for predicting drug transport properties; a value of 59.42 Ų is often associated with good cell membrane permeability.

These in silico predictions suggest that this compound possesses a favorable physicochemical profile for development as an orally bioavailable drug candidate. These computational tools are essential in modern medicinal chemistry for prioritizing compounds for synthesis and further pharmacological testing. chemicalbook.comnih.gov

Investigation of Solvation Effects on Molecular Electrostatic Potential

The molecular electrostatic potential (MEP) is a valuable descriptor in computational chemistry that illustrates the charge distribution of a molecule. It is used to predict and understand how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions are fundamental to molecular recognition, such as ligand-receptor binding. The MEP is calculated computationally and mapped onto the electron density surface of the molecule, where different colors represent different potential values, typically with red indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive potential (electron-poor, attractive to nucleophiles).

The surrounding solvent environment can significantly influence a molecule's electronic structure and, consequently, its MEP. Solvation effects are critical because biological processes occur in an aqueous environment. Computational methods, particularly those based on Density Functional Theory (DFT), are employed to investigate these effects. These studies can be performed using either implicit or explicit solvent models.

In implicit solvation models, the solvent is treated as a continuous medium with a specific dielectric constant, which simplifies the calculation. Explicit solvent models involve including individual solvent molecules (e.g., water) in the computational simulation, providing a more detailed and accurate picture of the specific hydrogen bonding and other direct interactions between the solute and the solvent.

For a molecule like this compound, a theoretical investigation of solvation effects on its MEP would involve:

Geometry Optimization: The three-dimensional structure of the molecule is first optimized in a vacuum and then within the chosen solvent model (e.g., water).

MEP Calculation: The MEP is calculated for both the gas-phase (unsolvated) and solvated structures.

Analysis: By comparing the MEP maps, researchers can identify how the solvent alters the charge distribution. For instance, the negative potential around the carboxylic acid and the nitrogen atom of the pyridine ring, and the positive potential around the carboxylic hydrogen, would be expected to be modulated by interactions with polar solvent molecules.

Such studies provide crucial insights into how the molecule will behave in a biological medium, affecting its solubility, stability, and ability to interact with its intended biological target. While specific DFT or molecular dynamics studies on the solvation effects on the MEP of this compound are not detailed in publicly available literature, the established methodologies are routinely applied to similar heterocyclic and carboxylic acid-containing compounds to guide drug design and development.

Applications in Advanced Medicinal Chemistry and Chemical Biology

Utilization as a Building Block for the Synthesis of Complex Molecular Architectures

A primary application of 2-(5-Methoxypyridin-2-yl)acetic acid lies in its role as a fundamental building block for constructing more intricate molecular structures. smolecule.com The concept of a molecular building block is central to modern synthetic chemistry, where pre-functionalized and well-defined molecules are used to assemble larger, more complex architectures in a controlled manner. rsc.orgklinger-lab.de

The structure of this compound is particularly advantageous for this purpose. It possesses two key reactive sites:

The Carboxylic Acid Group: This functional group is readily converted into a wide array of other functionalities, such as esters, amides, and acid halides. This allows for its coupling with a diverse range of other molecules, including amines, alcohols, and other building blocks, forming the basis for larger molecular frameworks.

The Pyridine (B92270) Ring: The pyridine nucleus itself can participate in various chemical reactions. The methoxy (B1213986) group can potentially be substituted, and the ring's nitrogen atom can influence the molecule's electronic properties and coordination capabilities. smolecule.com

Researchers have utilized similar heterocyclic acetic acid derivatives in multicomponent reactions, which are highly efficient processes where three or more reactants combine in a single step to form a complex product. mdpi.commdpi.com This approach allows for the rapid generation of molecular diversity from simple building blocks. The synthesis of complex polymeric architectures can also be achieved using such versatile starting materials, leading to the development of novel materials with specialized functions. rsc.org The inherent reactivity of both the acid and the heterocyclic ring makes this compound a valuable intermediate for chemists aiming to synthesize novel and complex molecular entities. smolecule.combldpharm.com

Role in Lead Compound Identification and Optimization Processes

In drug discovery, a "lead compound" is a chemical entity that demonstrates promising biological activity against a specific disease target and serves as the starting point for developing a new drug. slideshare.netijddd.combiobide.com The process of identifying and subsequently refining these leads—known as lead optimization—is a cornerstone of medicinal chemistry.

This compound and its derivatives are valuable scaffolds in this process for several reasons:

Privileged Scaffold: The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds and can interact with a variety of biological targets.

Structural Modification: The compound's structure allows for systematic modification to improve its drug-like properties. biobide.com Chemists can create a library of analogues by altering the substituents on the pyridine ring or by converting the carboxylic acid to various amides or esters.

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing these analogues, researchers can establish a structure-activity relationship (SAR), which provides insights into how specific structural features affect the compound's potency, selectivity, and pharmacokinetic profile. For instance, studies on similar scaffolds like 2-(thiophen-2-yl)acetic acid have shown how modifications can lead to potent and selective inhibitors of enzyme targets. nih.gov Computational methods, such as free energy perturbation (FEP) calculations, can guide the optimization of such heterocyclic cores, predicting which modifications are most likely to enhance binding affinity to a target protein. nih.gov

This strategic modification, or lead optimization, aims to enhance efficacy and reduce toxicity, transforming a promising "hit" into a viable drug candidate. biobide.com

Development of Diagnostic Tools (e.g., Positron Emission Tomography Imaging Agents)

Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique used in clinical diagnostics, particularly in oncology and neurology. nih.gov It relies on the administration of a radiopharmaceutical—a biologically active molecule tagged with a positron-emitting radionuclide like Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C). nih.govnih.gov

The development of novel PET imaging agents is a critical area of research, and scaffolds like this compound hold potential as precursors for such agents. For a compound to be a successful PET tracer, it must be designed to bind selectively to a specific biological target, such as a receptor or enzyme, that is implicated in a disease process. nih.govscienceopen.com

The potential utility of this compound in this context is based on the following:

Pharmacophore Potential: The methoxypyridine moiety can act as a pharmacophore, the part of a molecule responsible for its biological activity, enabling it to target specific proteins in the body.

Synthetic Handle for Radiolabeling: The structure provides sites where a radionuclide can be incorporated. The synthesis process would involve modifying the molecule to include a group suitable for radiochemical reactions, such as introducing a precursor for radiofluorination. nih.gov

While direct use of this specific compound as a PET agent has not been extensively documented, its structural motifs are present in molecules investigated for PET imaging. The development of such diagnostic tools involves a multi-step process from radiochemical synthesis and preclinical assessment to eventual clinical translation. nih.gov

Function as a Precursor in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

An Active Pharmaceutical Ingredient (API) is the biologically active component of a drug product. The synthesis of complex APIs often involves multiple steps, starting from simpler, commercially available chemical precursors. researchgate.net this compound serves as a valuable precursor in this regard. chemscene.com

Its utility in API synthesis stems from its identity as a functionalized heterocyclic building block. smolecule.combldpharm.com Heterocyclic compounds are integral to a vast number of pharmaceuticals. The synthesis of selexipag's active metabolite, for example, involves a complex acetic acid derivative, highlighting the importance of such structures in drug development. nih.gov Similarly, derivatives of 2-phenylacetic acid are used in creating metabolites of other drugs for research and analytical purposes. unl.pt

The synthesis of certain fourth-generation cephalosporin (B10832234) antibiotics, a major class of antibacterial drugs, relies on an important intermediate, 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid, demonstrating how complex acetic acid derivatives are critical in producing established APIs. researchgate.net The structural features of this compound—specifically the reactive carboxylic acid and the stable pyridine core—make it an ideal starting point for constructing a portion of a larger, more complex API molecule.

Potential Contributions to Agrochemical and Material Science Research through Structure-Function Relationships

The applications of this compound extend beyond pharmaceuticals into agrochemical and material science research, primarily through the exploration of structure-function relationships.

Agrochemical Research: Many plant growth regulators are structurally related to the plant hormone auxin, which often contains an aromatic ring system linked to a carboxylic acid group. A well-known example is 2-(Naphthalen-2-yl)acetic acid, which is used to improve the quality and yield of certain crops. medchemexpress.com Given the structural analogy between the naphthalene (B1677914) ring and the methoxypyridine ring, this compound presents itself as a candidate for investigation as a potential plant growth regulator. By studying its effect on plant systems, researchers can establish a relationship between its specific structure and its biological function, potentially leading to the development of new agrochemicals.

Material Science Research: In material science, building blocks with defined chemical and physical properties are used to create novel materials. rsc.org The this compound molecule possesses features that are attractive for material design:

The pyridine nitrogen can coordinate with metal ions, making it a potential ligand for creating metal-organic frameworks (MOFs) or coordination polymers with interesting electronic or catalytic properties.

The carboxylic acid can be polymerized or grafted onto surfaces to modify their properties.

By understanding how the methoxypyridine structure influences properties like solubility, thermal stability, or electronic behavior, scientists can design new polymers and materials with tailored functions.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1214332-39-4 | chemscene.com |

| Molecular Formula | C₈H₉NO₃ | chemscene.com |

| Molecular Weight | 167.16 g/mol | chemscene.com |

| Topological Polar Surface Area (TPSA) | 59.42 Ų | chemscene.com |

| logP | 0.7173 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Hydrogen Bond Acceptors | 3 | chemscene.com |

| Rotatable Bonds | 3 | chemscene.com |

Patent Landscape and Intellectual Property Analysis

Analysis of Patented Derivatives and Their Therapeutic Claims within the Chemical Class

A review of the patent landscape indicates that while patents specifically claiming the therapeutic use of 2-(5-Methoxypyridin-2-yl)acetic acid as a standalone drug are not prominent, its structural components—the methoxypyridine ring and the acetic acid side chain—are integral to a variety of patented compounds with diverse therapeutic claims. The pyridine (B92270) ring, in particular, is a well-established scaffold in medicinal chemistry due to its ability to engage in various biological interactions. researchgate.net

Derivatives of the broader methoxypyridine class have been the subject of significant patent activity. For instance, methoxypiperidine derivatives have been patented for their potential use in treating gastrointestinal and central nervous system disorders. google.com In a different therapeutic area, pyridine carbonyl derivatives have been claimed as inhibitors of the TRPC6 ion channel, with potential applications in treating cardiac, respiratory, renal, and liver diseases, as well as cancer and pain. google.com

Furthermore, the acetic acid moiety is a common feature in patented molecules, often acting as a linker or a group that influences the pharmacokinetic properties of the drug. For example, hypotensive imidazole-5-acetic acid derivatives have been the subject of patent protection. google.com The combination of a heterocyclic ring system, like pyridine, with an acetic acid functional group is a recurring theme in drug discovery and development.

The following interactive table provides a summary of patented derivatives within the broader chemical class of pyridine and acetic acid compounds and their associated therapeutic claims.

| Patented Derivative Class | Therapeutic Claim | Example Patent Reference |

| Methoxypiperidine Derivatives | Gastrointestinal and Central Nervous System Disorders | DK2194053T3 google.com |

| Pyridine Carbonyl Derivatives | TRPC6 Inhibitors for Cardiac, Respiratory, Renal, and Liver Diseases, Cancer, and Pain | AU2018355743B2 google.com |

| Imidazole-5-acetic Acid Derivatives | Hypotensive Agents | US4355040A google.com |

| 2-Benzoxyl-phenylpyridine Derivatives | Antiviral Agents | researchgate.net |

| Thieno[2,3-b]pyridine Derivatives | Antiviral Agents | researchgate.net |

| Isonicotinic Acid Derivatives | Anti-inflammatory Agents | researchgate.net |

| (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives | Antibacterial Agents | nih.gov |

Identification of Emerging Trends in Patent Filings Related to Methoxypyridine-Acetic Acid Scaffolds

Emerging trends in patent filings suggest that the methoxypyridine-acetic acid scaffold is increasingly being utilized as a foundational element for the synthesis of more intricate and targeted therapeutic agents. Rather than focusing on simple derivatives of the core structure, recent patent activity indicates a trend towards incorporating this scaffold into larger, multifunctional molecules.

One notable trend is the use of methoxypyridine moieties in the development of kinase inhibitors for oncological indications. The pyridine ring can serve as a crucial pharmacophore that interacts with the hinge region of protein kinases. The methoxy (B1213986) group can be strategically positioned to enhance binding affinity and selectivity.

Another emerging area is the development of treatments for neurological disorders. The physicochemical properties of the methoxypyridine nucleus can be fine-tuned to improve blood-brain barrier penetration, a critical factor for drugs targeting the central nervous system. google.com

Furthermore, there is a growing interest in the application of pyridine derivatives in antiviral and anti-inflammatory therapies. researchgate.net The versatility of the pyridine ring allows for the introduction of various substituents to modulate biological activity and pharmacokinetic profiles. The acetic acid side chain can be modified to create prodrugs or to link the active molecule to a targeting moiety.

Strategic Implications for Research and Development in Pharmaceutical and Chemical Industries

The patent landscape for this compound and its related structures has significant strategic implications for both the pharmaceutical and chemical industries.

For the pharmaceutical industry , the primary value of this chemical space appears to be in its application as a source of novel building blocks for drug discovery programs. The lack of broad, dominating patents on the core scaffold presents an opportunity for companies to develop and patent new chemical entities that incorporate the methoxypyridine-acetic acid motif. The key to a successful patent strategy in this area lies in demonstrating novel, non-obvious, and useful therapeutic applications for the resulting complex molecules. researchgate.net Research and development efforts are likely to be most fruitful when focused on integrating this scaffold into compounds targeting well-validated biological targets where the specific properties of the methoxypyridine group can confer a therapeutic advantage.

For the chemical industry , the demand for this compound and its derivatives as intermediates is likely to be driven by the research and development activities of pharmaceutical companies. There are strategic opportunities for chemical manufacturers to develop and patent efficient, scalable, and cost-effective synthetic routes to these building blocks. Providing a reliable supply of high-purity intermediates can be a valuable position in the pharmaceutical supply chain.

Concluding Remarks and Future Research Perspectives

Identification of Current Knowledge Gaps in Biological and Synthetic Profiles

A significant knowledge gap exists in the biological profile of 2-(5-Methoxypyridin-2-yl)acetic acid. While extensive research has been conducted on various pyridine (B92270) derivatives, showcasing activities ranging from anticancer to antimicrobial, specific biological data for this particular compound is not widely reported in publicly available literature. nih.govnih.gov This lack of information presents a primary area for future investigation. The anti-proliferative activity of pyridine derivatives is often influenced by the presence and position of substituents like methoxy (B1213986) groups. nih.gov However, without empirical data, the specific impact of the 5-methoxy substitution on the acetic acid derivative remains speculative.

From a synthetic perspective , while general methods for the synthesis of pyridine derivatives are well-established, there is a continuous need for the development of more efficient, regioselective, and greener synthetic routes. nih.gov For this compound specifically, exploring novel catalytic C-H functionalization or flow chemistry approaches could offer advantages over classical multi-step syntheses. researchgate.net Furthermore, the development of synthetic strategies that allow for the facile introduction of diverse functional groups onto the pyridine ring would be highly beneficial for creating a library of derivatives for structure-activity relationship (SAR) studies.

Directions for Novel Derivative Design and Targeted Synthesis

The design of novel derivatives of this compound should be guided by the known biological activities of similar scaffolds. For instance, many pyridine-containing compounds have demonstrated potent anticancer and antimicrobial effects. rsc.orgnih.gov Future synthetic efforts could focus on:

Amide and Ester Derivatives: Conversion of the carboxylic acid moiety to a diverse range of amides and esters can modulate the compound's physicochemical properties, such as solubility and cell permeability, and potentially introduce new biological interactions. Functionalized rhodanine-3-acetic acid derivatives with amide functionalities have shown promise as anticancer agents by modulating microtubule dynamics. nih.gov

Modification of the Pyridine Ring: Introduction of additional substituents, such as halogens or small alkyl groups, on the pyridine ring could enhance biological activity. Structure-activity relationship studies on other pyridine derivatives have shown that such modifications can significantly impact their antiproliferative effects. nih.gov

Hybrid Molecules: Combining the this compound scaffold with other known pharmacophores could lead to hybrid molecules with dual or enhanced activity. For example, creating hybrids with other heterocyclic systems known for their biological relevance, such as thiazole (B1198619) or pyrimidine (B1678525), could be a fruitful avenue. mdpi.comijpsjournal.com

Targeted synthesis of these novel derivatives will be crucial for systematic exploration of their therapeutic potential.

Integration of Advanced Computational Methodologies for Deeper Molecular Understanding

Advanced computational methodologies are indispensable tools in modern drug discovery and can be effectively applied to accelerate the exploration of this compound and its derivatives. nih.govmalvernpanalytical.com

Pharmacophore Modeling and Virtual Screening: In the absence of a known biological target, ligand-based pharmacophore models can be developed based on the structures of active pyridine derivatives. nih.govnih.gov These models can then be used to screen large compound libraries to identify new potential hits with similar features.

Molecular Docking and Dynamics Simulations: Once potential biological targets are identified, molecular docking can predict the binding modes of this compound and its derivatives within the active site of the target protein. nih.gov Subsequent molecular dynamics (MD) simulations can provide insights into the stability of the protein-ligand complex and the key interactions driving binding. nih.gov

Predictive Modeling: Computational models can be built to predict various properties of the designed derivatives, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. nih.govmalvernpanalytical.com This can help in prioritizing the synthesis of compounds with a higher probability of success in later developmental stages. For instance, computational tools can estimate properties like water solubility (LogS) and blood-brain barrier penetration, which are critical for CNS-active drugs. nih.gov

Exploration of New Therapeutic Modalities and Molecular Target Engagements

Given the broad spectrum of activities exhibited by pyridine derivatives, a wide range of therapeutic modalities and molecular targets should be considered for this compound and its analogs.

Anticancer Agents: Many pyridine derivatives have shown significant antiproliferative activity against various cancer cell lines. nih.govnih.gov Future studies should screen the title compound and its derivatives against a panel of cancer cell lines and explore potential mechanisms of action, such as inhibition of key kinases or disruption of microtubule dynamics. nih.govnih.gov

Antimicrobial and Antiviral Agents: The pyridine scaffold is present in numerous antimicrobial and antiviral drugs. rsc.org Screening for activity against a range of pathogenic bacteria and viruses could reveal new therapeutic applications.

Enzyme Inhibitors: Acetic acid derivatives have been explored as inhibitors of various enzymes. drugbank.com For example, derivatives of caffeic acid, another functionalized acetic acid, have shown neuroprotective effects through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com Investigating the inhibitory potential of this compound against a panel of clinically relevant enzymes could lead to the discovery of new therapeutic leads.

Modulators of Inflammatory Pathways: Some acetic acid derivatives are known to possess anti-inflammatory properties. drugbank.com Exploring the effect of this compound on key inflammatory pathways could open up new avenues for the treatment of inflammatory diseases.

Q & A

Q. What are the common synthetic routes for 2-(5-Methoxypyridin-2-yl)acetic acid, and how can reaction conditions be optimized to improve yield and purity?

Synthesis of this compound often involves aromatic nucleophilic substitution followed by hydroxydeboronation , as demonstrated in analogous pyridine derivatives ( ). Key optimization strategies include:

- Temperature control to minimize side reactions (e.g., maintaining 60–80°C during catalytic steps).

- Use of protecting groups (e.g., Fmoc) for sensitive functional groups to prevent undesired by-products.

- Purification protocols such as recrystallization or column chromatography to enhance purity.

A representative multi-step synthesis achieved a total yield of 57.76% with purity exceeding 99% through sequential optimization ():

| Step | Reaction Type | Conditions | Yield | Purity |

|---|---|---|---|---|

| 1 | Nucleophilic Substitution | Room temperature, 12 h | 75% | 95% |

| 2 | Deprotection | Acidic, 60°C, 2 h | 91% | 98% |

| 3 | Hydroxydeboronation | Pd catalyst, 80°C | 93% | 99% |

| 4 | Final Purification | Recrystallization | 91% | 99.8% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A multi-technique approach is critical:

NMR Spectroscopy :

- H NMR : Pyridine ring protons appear as multiplets (δ 7.5–8.5 ppm); methoxy group as a singlet (δ 3.8–4.0 ppm).

- C NMR : Carbonyl carbon (COOH) resonates at δ 170–175 ppm ().

IR Spectroscopy :

- C=O stretch (~1700 cm) and C-O of methoxy (~1250 cm).

Mass Spectrometry :

- Molecular ion peak at m/z 183.18 (CHNO) with fragmentation patterns (e.g., loss of COOH, 44 amu).

Cross-validation with computational predictions (e.g., DFT-calculated IR peaks) resolves ambiguities ().

Q. What are the recommended storage conditions and safety protocols for handling this compound?

Based on analogous acetic acid derivatives ( ):

- Storage : -20°C in inert atmosphere (e.g., argon) to prevent oxidation.

- Safety : Use PPE (gloves, goggles); avoid inhalation (H335 hazard).

- Purification : Conduct in fume hoods due to volatile by-products.

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

DFT with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for:

- Charge distribution : Methoxy group donates electrons to the pyridine ring.

- Reactivity : Calculated Fukui indices identify nucleophilic/electrophilic sites.

Benchmarking against experimental data (e.g., IR, NMR) validates functional selection. For thermochemical properties, Becke’s hybrid functionals reduce deviations to <3 kcal/mol ():

| Functional | Basis Set | Avg. Deviation (kcal/mol) |

|---|---|---|

| B3LYP | 6-31G* | 5.2 |

| M06-2X | cc-pVTZ | 2.8 |

| wB97XD | def2-TZVPP | 1.9 |

Q. How to resolve contradictions between computational and experimental thermochemical data?

Strategies include:

Functional benchmarking : Compare B3LYP vs. range-separated functionals (e.g., ωB97XD).

Conformational sampling : Use potential energy surface scans to identify low-energy conformers.

Experimental replication : Validate using calorimetry or gas-phase spectroscopy.

For example, discrepancies in proton affinity (>5 kcal/mol) may arise from solvent effects unaccounted for in DFT ().

Q. What crystallographic approaches determine the 3D structure of derivatives?

- SHELX suite : For structure solution (SHELXD) and refinement (SHELXL), particularly effective for small molecules ().

- ORTEP-3 : Visualizes thermal ellipsoids and hydrogen bonding networks ().

Example workflow:

Collect high-resolution X-ray data (≤1.0 Å).

Solve phase problem via Patterson methods (SHELXD).

Refine with SHELXL using Hirshfeld atom refinement for H-atom placement.

Featured Recommendations